molecular formula C10H20ClNO2 B6177767 methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride CAS No. 35802-12-1

methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride

Cat. No.: B6177767
CAS No.: 35802-12-1
M. Wt: 221.7
InChI Key:
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Description

Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride: is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced at the 3-position of the piperidine ring using ethylating agents under controlled conditions.

    Esterification: The acetate group is introduced through an esterification reaction, typically using acetic acid or its derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients is particularly noteworthy.

Mechanism of Action

The mechanism of action of methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate hydrochloride
  • Methyl 2-[(3R,4S)-3-methylpiperidin-4-yl]acetate hydrochloride

Comparison: Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride is unique due to the presence of the ethyl group at the 3-position of the piperidine ring. This structural feature influences its chemical reactivity and biological activity. Compared to its analogs, the ethyl group can enhance lipophilicity and potentially alter the compound’s pharmacokinetic properties.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial production

Properties

CAS No.

35802-12-1

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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